molecular formula C8H16NNaO5S2 B1679848 N-Methyl-D-glucamine dithiocarbamate CAS No. 94161-07-6

N-Methyl-D-glucamine dithiocarbamate

Cat. No. B1679848
CAS RN: 94161-07-6
M. Wt: 293.3 g/mol
InChI Key: PLQRBFAACWRSKF-LJTMIZJLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-D-glucamine dithiocarbamate is a chemical compound with the molecular formula C8H17NO5S2 . It is used in scientific research and offers a wide range of applications, including drug delivery systems, metal extraction, and catalysts.


Synthesis Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The synthesis of dithiocarbamate at room temperature has been reported .


Molecular Structure Analysis

The molecular structure of N-Methyl-D-glucamine dithiocarbamate is characterized by an average mass of 271.354 Da and a monoisotopic mass of 271.054810 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

The iron-N-methyl-D-glucamine dithiocarbamate complex is commonly used in electron paramagnetic resonance spectroscopic detection of NO both in vivo and in vitro . It has been demonstrated that this complex and nitrite react to form NO .


Physical And Chemical Properties Analysis

N-Methyl-D-glucamine dithiocarbamate has an average mass of 271.354 Da and a monoisotopic mass of 271.054810 Da . It is also known as meglumine and is commonly used in pharmaceutical and biochemical applications as a resolving and buffering agent .

Safety And Hazards

N-Methyl-D-glucamine dithiocarbamate should be handled with care to avoid contact with skin, eyes, and clothing, and to prevent ingestion and inhalation . It is advised to avoid prolonged or repeated exposure .

properties

IUPAC Name

methyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5S2/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3,(H,15,16)/t4-,5+,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVJFULICYLKCE-BDVNFPICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)O)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80240902
Record name N-Methyl-D-glucamine dithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80240902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norathiol

CAS RN

94161-07-6
Record name N-Methyl-D-glucamine dithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094161076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-D-glucamine dithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80240902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-D-GLUCAMINE DITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WFB66H4LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
819
Citations
LA Shinobu, SG Jones… - Acta pharmacologica et …, 1984 - Wiley Online Library
… Abstract: The sodium and ammonium salts of N-methyl-D-glucamine dithiocarbamate were … A single intraperitoneal injection of sodium N-methyl-D-glucamine dithiocarbamate (NaNMG…
Number of citations: 282 onlinelibrary.wiley.com
K Tsuchiya, M Yoshizumi, H Houchi… - Journal of Biological …, 2000 - ASBMB
… The objective of this study was to elucidate the origin of the nitric oxide-forming reactions from nitrite in the presence of the iron-N-methyl-d-glucamine dithiocarbamate complex ((MGD) …
Number of citations: 93 www.jbc.org
VD Mikoyan, LN Kubrina, VA Serezhenkov… - … et Biophysica Acta (BBA …, 1997 - Elsevier
Complexes of Fe2+ with diethyldithiocarbamate or N-methyl-d-glucamine dithiocarbamate as traps of nitric oxide in animal tissues: comparative investigations - ScienceDirect Skip to …
Number of citations: 112 www.sciencedirect.com
K Tsuchiya, K Kirima, M Yoshizumi, H Houchi… - Biochemical …, 2002 - portlandpress.com
The object of the present study is to investigate whether the physiologically dominant thiol compounds such as GSH and cysteine or their nitrosothiol compounds affect the formation of …
Number of citations: 27 portlandpress.com
AM Komarov, DA Wink, M Feelisch… - Free Radical Biology and …, 2000 - Elsevier
… We have previously observed paramagnetic bis-N-methyl-d-glucamine dithiocarbamate (MGD 2 ) iron (Fe) NO complexes produced by the NO + donor compound sodium nitroprusside […
Number of citations: 51 www.sciencedirect.com
PJ Neveu, D Perdoux - International Archives of Allergy and …, 1986 - karger.com
… In this work, we studied the effects on a hydrophilic analog of DE-DTC, sodium N-Methyl-D-glucamine dithiocarbamate (NMG-DTC)on immune responses to a hapten carrier conjugate …
Number of citations: 7 karger.com
H SHIMADA, M KIYOZUMI, M KAWAGOE… - Chemical and …, 1990 - jstage.jst.go.jp
… dithiocarbamate (HBGD), and N—p-carboxybenzyl—D-glucamine dithiocarbamate (CBGD), which were newly synthesized, and sodium Nmethyl-D-glucamine dithiocarbamate (MGD), …
Number of citations: 13 www.jstage.jst.go.jp
Y Xia, AJ Cardounel, AF Vanin, JL Zweier - Free Radical Biology and …, 2000 - Elsevier
… paramagnetic resonance (EPR) spectroscopy, we have directly measured NO radical dot from purified NOS using preparations of Fe 2+ -N-methyl-D-glucamine dithiocarbamate (Fe-…
Number of citations: 79 www.sciencedirect.com
C Lu, WH Koppenol - Free Radical Biology and Medicine, 2005 - Elsevier
… The electrode potentials of iron complexes of N-(dithiocarboxy)sarcosine (dtcs) and N-methyl-d-glucamine dithiocarbamate (mgd) are 56 and −25 mV at pH 7.4, respectively, as …
Number of citations: 10 www.sciencedirect.com
S Kojima, M Kiyozumi, T Honda, K Kaminaka, Y Oda… - Toxicology, 1987 - Elsevier
… Repeated intraperitoneal administration of dihydroxyethyldithiocarbamate [9] and sodium N-methyl-D-glucamine dithiocarbamate (NMG-DTC) [11,12] to mice following exposure of …
Number of citations: 38 www.sciencedirect.com

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